molecular formula C18H32O3 B1234554 13-Hydroxy-9,11-octadecadienoic acid CAS No. 5204-88-6

13-Hydroxy-9,11-octadecadienoic acid

Cat. No.: B1234554
CAS No.: 5204-88-6
M. Wt: 296.4 g/mol
InChI Key: HNICUWMFWZBIFP-KDFHGORWSA-N
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Description

13-Hydroxy-9,11-octadecadienoic acid is a hydroxy fatty acid derived from linoleic acid. It is known for its role in various biological processes and is often studied for its potential therapeutic applications. This compound is a product of lipid peroxidation and is found in various biological systems, including plants and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Hydroxy-9,11-octadecadienoic acid can be synthesized through the enzymatic oxidation of linoleic acid. The enzyme linoleate 13-lipoxygenase catalyzes the addition of molecular oxygen to linoleic acid, forming 13-hydroperoxyoctadecadienoic acid, which is subsequently reduced to this compound .

Industrial Production Methods: In industrial settings, recombinant cells expressing linoleate 13-lipoxygenase from Burkholderia thailandensis have been used for the production of this compound. The optimal reaction conditions include a pH of 7.5, a temperature of 25°C, and the presence of 0.5 M sodium chloride to permeabilize the cells .

Chemical Reactions Analysis

Types of Reactions: 13-Hydroxy-9,11-octadecadienoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized to form 13-oxo-9,11-octadecadienoic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

    Esterification: Esterification reactions can be carried out using alcohols in the presence of acid catalysts to form esters of this compound.

Major Products:

    Oxidation: 13-oxo-9,11-octadecadienoic acid

    Reduction: this compound derivatives

    Esterification: Esters of this compound

Comparison with Similar Compounds

  • 9-Hydroxy-10,12-octadecadienoic acid
  • 13-Hydroxy-9,11,15-octadecatrienoic acid
  • 9-Hydroxy-5,7-tetradecadienoic acid

Comparison: 13-Hydroxy-9,11-octadecadienoic acid is unique due to its specific hydroxylation pattern and its role in modulating PPAR activity. Compared to 9-Hydroxy-10,12-octadecadienoic acid, it has distinct biological activities and is more potent in its anti-inflammatory effects . The presence of additional double bonds in 13-Hydroxy-9,11,15-octadecatrienoic acid gives it different chemical reactivity and biological functions .

Properties

CAS No.

5204-88-6

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

(9E,11E)-13-hydroxyoctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+

InChI Key

HNICUWMFWZBIFP-KDFHGORWSA-N

SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)O

Isomeric SMILES

CCCCCC(/C=C/C=C/CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)O

Synonyms

13-HODD
13-HODE
13-hydroxy-9,11-octadecadienoic acid
13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer
13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer
13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer
13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer
13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer
13-hydroxyoctadecadienoic acid
13-LOX

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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